3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol
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Overview
Description
3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is a chemical compound characterized by its bromine-substituted phenyl group attached to an oxadiazole ring
Mechanism of Action
Target of Action
For instance, compounds functionalized with 3,5-dibromophenyl have shown potent activity against OVCAR-8 (ovarian cancer) cells .
Mode of Action
For example, gold-NHC complexes functionalized with 3,5-dibromophenyl substituents have shown potent activity against OVCAR-8 (ovarian cancer) cells .
Biochemical Pathways
For instance, gold-based compounds can inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .
Action Environment
It’s worth noting that the activity of certain compounds can be highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown potent activity against certain types of cancer cells at low micromolar concentrations
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of 3,5-dibromophenol with appropriate reagents to form the oxadiazole ring. One common method is the cyclization of 3,5-dibromophenyl hydrazinecarbothioamide under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the bromine atoms on the phenyl ring.
Substitution: Substitution reactions can be used to replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated phenols and oxadiazole derivatives.
Reduction: Dibromophenol derivatives.
Substitution: Substituted phenyl oxadiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,5-Dibromophenol
2,4-Dibromophenol
2,6-Dibromophenol
Uniqueness: 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to its dibromophenol counterparts
Properties
IUPAC Name |
3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVTGVKVZTFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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